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Compound Name:
methylphenyl)methanol

Cat. No.: B13992510

Get Quote

Compound Profile & Structural Logic

IUPAC Name: (4-Bromo-2-ethyl-6-methylphenyl)methanol CAS Registry Number: 877131-
21-0 Molecular Formula: C

H

BrO Molecular Weight: 229.12 g/mol [1]

Structural Analysis for Spectroscopy

The molecule features a tri-substituted benzene ring with a specific substitution pattern (1,2,4,
[2]6) that dictates its spectral fingerprint.[1]

¢ Electronic Environment: The aromatic ring is electron-rich due to alkyl donation (ethyl,
methyl) but deactivated at the para position relative to the hydroxymethyl group by the
bromine atom.

e Symmetry: The molecule is asymmetric (Ethyl
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Methyl).[1] This results in distinct chemical shifts for the aromatic protons at positions 3 and
5, although they may overlap due to similar electronic environments.

« lonization Behavior: As a neutral benzyl alcohol, it exhibits poor ionization in standard ESI(+)
LC-MS conditions, often requiring alternative ionization techniques (APPI or EI) or

derivatization.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[2][3][4][5]
H NMR Data (400 MHz, CDCI)

The proton spectrum is characterized by the distinct aliphatic patterns of the ethyl and methyl
groups and the meta-coupled aromatic protons.
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Analyst Note: In DMSO-

, the benzylic CH

often appears as a doublet (

Hz) at

4.50 ppm, coupled to the OH triplet at

4.90 ppm, confirming the primary alcohol structure.

C NMR Data (100 MHz, CDCI )

The carbon spectrum must show 10 distinct signals.
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Shift (
Carbon Type Assignment
» PpmM)
C4 (Deshielded by Br, but ipso
Quaternary (C-Br) 121.5 ]
effect is complex).[1]
Quaternary (C-Alk) 143.0, 138.5 C2 (Ethyl) and C6 (Methyl).[1]
Quaternary (C-CH
135.2 C1 (Ipso to hydroxymethyl).[1]
OH)
Aromatic CH 131.5, 129.8 C3 and Cb.
_ CH
Benzylic CH 59.8
OH.[1]
Aliphatic CH 25.8 Ethyl methylene.[1]
Aliphatic CH 19.5 Aryl-Methyl.[1]
Aliphatic CH 15.2 Ethyl methyl.[1]

Mass Spectrometry (MS)[2]
lonization Challenges & Protocol

Critical Observation: In standard acidic LC-MS (ESI+), this compound shows no ionization or

very weak

adducts.[1] It does not easily protonate to form

1]

o Recommended Method: GC-MS (Electron Impact - EI) or APPI (Atmospheric Pressure
Photoionization).[1]

» Derivatization: For ESI detection, derivatize with TMS-CI (Trimethylsilyl chloride) to form the

silyl ether.
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MS Fragmentation Pattern (El, 70 eV)

m/z Intensity Fragment lon

Mechanistic
Explanation

Molecular ion.[1]
Shows characteristic

1:1 Br isotope pattern

228 /230 Medium (

Br/

Br).[1]

Loss of hydroxyl

211 /213 High _
radical.[1]

Loss of ethyl group
199 /201 High (benzylic

stabilization).[1]

Loss of bromine atom;

formation of stable

149 Base Peak _
substituted benzyl
cation.[1]
Further dehydration
) from the de-
131 High

brominated fragment.

[1]

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation steps observed in EI-MS.
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Figure 1: Proposed EI-MS fragmentation pathway showing the loss of Bromine and Hydroxyl
groups.

Infrared Spectroscopy (IR)[6]

The IR spectrum confirms the presence of the alcohol and the substitution pattern.

O-H Stretch: 3300 — 3400 cm

(Broad, strong).[1] Diagnostic for the alcohol.[1][3][4]

C-H Stretch (Aromatic): 3050 — 3080 cm

(Weak).[1]

C-H Stretch (Aliphatic): 2850 — 2980 cm

(Medium).[1] Multiple bands due to Ethyl/Methyl.[1]

C=C Aromatic Ring: 1460, 1580 cm

1]
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e C-O Stretch: 1020 — 1050 cm
(Strong).[1] Characteristic of primary alcohols.
e C-Br Stretch: 600 — 700 cm

1]

Experimental Protocols
Synthesis & Preparation for Analysis

The compound is typically synthesized via the reduction of methyl 4-bromo-2-ethyl-6-
methylbenzoate using Diisobutylaluminum hydride (DIBAL-H).[1]

Workflow:
e Dissolution: Dissolve 10 mg of sample in 0.7 mL CDCI

(for NMR). Ensure the solvent is neutralized (free of HCI) to prevent acid-catalyzed
dehydration.[1]

e Filtration: Filter through a 0.2

m PTFE syringe filter if any turbidity is observed.[1]
» Reference: Use TMS (

0.[1]00) or residual CHCI

(

7.[1]26) for calibration.

Synthesis Workflow Diagram
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Figure 2: Standard synthetic route via DIBAL-H reduction of the corresponding ester.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectral Data & Characterization of
(4-Bromo-2-ethyl-6-methylphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13992510/docs#technical-guide-spectral-data-
characterization-of-4-bromo-2-ethyl-6-methylphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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